3-Benzylbenzaldehyde

Description

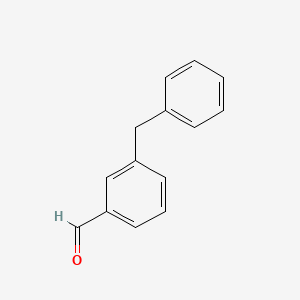

Structure

3D Structure

Properties

IUPAC Name |

3-benzylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O/c15-11-14-8-4-7-13(10-14)9-12-5-2-1-3-6-12/h1-8,10-11H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMOKWSUUUYFPRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC(=CC=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30518229 | |

| Record name | 3-Benzylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30518229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52315-08-9 | |

| Record name | 3-Benzylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30518229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Benzylbenzaldehyde: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 3-benzylbenzaldehyde (CAS No. 52315-08-9), a disubstituted aromatic aldehyde. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the molecule's core chemical properties, reactivity, synthesis, and potential applications, grounding theoretical principles in practical, field-proven insights.

Molecular Identity and Physicochemical Characteristics

3-Benzylbenzaldehyde is an organic compound featuring a benzaldehyde core substituted with a benzyl group at the meta-position. This structure combines the reactive aldehyde functionality with a bulky, lipophilic benzyl moiety, conferring a unique set of properties relevant for synthetic and medicinal chemistry.

Core Identifiers

| Property | Value | Source |

| IUPAC Name | 3-benzylbenzaldehyde | [1] |

| Molecular Formula | C₁₄H₁₂O | [1] |

| Molecular Weight | 196.24 g/mol | [1] |

| CAS Number | 52315-08-9 | [1] |

| Canonical SMILES | C1=CC=C(C=C1)CC2=CC(=CC=C2)C=O | [1] |

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 196.24 g/mol | [1] |

| XLogP3 | 3.3 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 2 | [1] |

| Exact Mass | 196.088815002 Da | [1] |

digraph "3_benzylbenzaldehyde" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C", pos="1.5,0!"]; C8 [label="C", pos="2.25,1.25!"]; C9 [label="C", pos="3.75,1.25!"]; C10 [label="C", pos="4.5,0!"]; C11 [label="C", pos="3.75,-1.25!"]; C12 [label="C", pos="2.25,-1.25!"]; C13 [label="C", pos="6.0,0!"]; O14 [label="O", pos="6.75,0.75!"]; H_aldehyde [label="H", pos="6.5,-0.75!"];

// Benzyl ring C1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- C6 [len=1.5]; C6 -- C1 [len=1.5]; C1 -- C7 [len=1.5];

// Benzaldehyde ring C8 -- C9 [len=1.5]; C9 -- C10 [len=1.5]; C10 -- C11 [len=1.5]; C11 -- C12 [len=1.5]; C12 -- C8 [len=1.5]; C12 -- C7 [len=1.5]; C10 -- C13 [len=1.5]; C13 -- O14 [style=filled, penwidth=2, len=1.5]; C13 -- H_aldehyde [len=1.5];

// Reactants Reactant1 [label="3-Formylphenylboronic Acid"]; Reactant2 [label="Benzyl Bromide"]; // Conditions Catalyst [label="Pd(PPh₃)₄", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Base [label="Na₂CO₃ (aq)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Solvent [label="Toluene", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; // Steps Mixing [label="Combine Reactants,\nCatalyst, Base, Solvent", shape=hexagon, fillcolor="#FFFFFF", fontcolor="#202124"]; Reaction [label="Heat under N₂\n(e.g., 80-100 °C)", shape=hexagon, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Workup [label="Aqueous Workup\n(Extraction with EtOAc)", shape=hexagon, fillcolor="#FFFFFF", fontcolor="#202124"]; Purification [label="Column Chromatography\n(Silica Gel)", shape=hexagon, fillcolor="#FFFFFF", fontcolor="#202124"]; // Product Product [label="3-Benzylbenzaldehyde", shape=box, style="filled, rounded", fillcolor="#34A853", fontcolor="#FFFFFF"]; // Workflow Reactant1 -> Mixing; Reactant2 -> Mixing; Catalyst -> Mixing; Base -> Mixing; Solvent -> Mixing; Mixing -> Reaction; Reaction -> Workup; Workup -> Purification; Purification -> Product;

Caption: Proposed Suzuki coupling workflow for 3-benzylbenzaldehyde synthesis.

Experimental Protocol: Suzuki Cross-Coupling

Disclaimer: This is a representative protocol based on established chemical principles. All laboratory work should be conducted by trained personnel with appropriate safety precautions.

-

Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 3-formylphenylboronic acid (1.0 eq), tetrakis(triphenylphosphine)palladium(0) (0.03 eq), and toluene.

-

Reagent Addition: Add benzyl bromide (1.1 eq) to the stirred mixture, followed by an aqueous solution of sodium carbonate (2 M, 2.0 eq).

-

Reaction Execution: Heat the biphasic mixture to 90 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer. Wash the organic phase sequentially with water and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure 3-benzylbenzaldehyde.

-

Characterization: Confirm the structure and purity of the final product using NMR and IR spectroscopy as described in Section 2.

Relevance in Drug Discovery and Medicinal Chemistry

The benzaldehyde scaffold is a privileged structure in medicinal chemistry, serving as a precursor for a multitude of pharmacologically active compounds. [2][3]3-Benzylbenzaldehyde is a valuable building block for several reasons:

-

Scaffold for Lead Generation: It can be used to synthesize libraries of compounds for screening against various biological targets. Its derivatives have been explored for activities ranging from antimicrobial to anticancer. [2][4]* Introduction of Lipophilicity: The benzyl group significantly increases the lipophilicity of the molecule compared to simpler benzaldehydes. This property can be crucial for enhancing membrane permeability and accessing hydrophobic binding pockets in target proteins. [5]* Vector for Further Synthesis: The aldehyde provides a reactive handle for elaboration into more complex structures, while the benzyl group can be functionalized (e.g., via aromatic substitution) to explore structure-activity relationships (SAR).

Notably, structurally related benzyloxybenzaldehyde derivatives have been investigated as selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme overexpressed in certain cancers. [6]This suggests that 3-benzylbenzaldehyde could serve as a promising starting point for developing novel inhibitors targeting the ALDH superfamily or other therapeutic targets.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 3-benzylbenzaldehyde is associated with the following hazards: [1]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Handling Recommendations:

-

Work in a well-ventilated area or a chemical fume hood. [7]* Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. [8]* Avoid inhalation of dust or vapors and prevent contact with skin and eyes. [9]* Store in a tightly sealed container in a cool, dry place.

Conclusion

3-Benzylbenzaldehyde is a versatile chemical intermediate with a well-defined reactivity profile centered on its aldehyde functionality. Its unique combination of a reactive handle and a lipophilic benzyl group makes it a valuable tool for synthetic chemists. While its direct biological applications are not yet extensively documented, its utility as a scaffold in the synthesis of complex molecules positions it as a compound of significant interest for researchers in drug discovery and materials science. The predictive spectroscopic data and proposed synthetic protocol provided in this guide offer a solid foundation for its practical application in the laboratory.

References

-

PubChem. 3-Benzylbenzaldehyde. National Center for Biotechnology Information. [Link]

-

Pina-Vázquez, C., et al. A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus. Molecules. [Link]

-

Sigma-Aldrich. Safety Data Sheet: Benzaldehyde. Durham Technical Community College. [Link]

-

Wang, Y., et al. 3-Hydroxybenzaldehyde and 4-Hydroxybenzaldehyde enhance survival of mouse astrocytes treated with Angiostrongylus cantonensis young adults excretory/secretory products. Parasites & Vectors. [Link]

-

Al-Majdoub, Z. M., et al. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Molecules. [Link]

-

Geshem. The Role of 3-Hydroxybenzaldehyde in Modern Pharmaceutical Synthesis. [Link]

-

Huang, W., et al. Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability. Frontiers in Pharmacology. [Link]

-

Chemistry LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

Sources

- 1. 3-Benzylbenzaldehyde | C14H12O | CID 13102743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus | MDPI [mdpi.com]

- 3. nbinno.com [nbinno.com]

- 4. 3-Hydroxybenzaldehyde and 4-Hydroxybenzaldehyde enhance survival of mouse astrocytes treated with Angiostrongylus cantonensis young adults excretory/secretory products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Benzaldehyde, A New Absorption Promoter, Accelerating Absorption on Low Bioavailability Drugs Through Membrane Permeability [frontiersin.org]

- 6. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. labbox.eu [labbox.eu]

- 8. fishersci.com [fishersci.com]

- 9. durhamtech.edu [durhamtech.edu]

3-Benzylbenzaldehyde (CAS 52315-08-9): Technical Monograph

A Pivot Scaffold for Virulence Factor Inhibition and Drug Discovery[1]

Part 1: Executive Summary & Chemical Identity

3-Benzylbenzaldehyde (CAS 52315-08-9 ) is a meta-substituted aromatic aldehyde serving as a critical intermediate in the synthesis of non-antibiotic anti-infectives and heterocyclic drug candidates.[1][2] Unlike its para-isomer, the meta-substitution pattern offers a unique geometric vector for binding pockets in enzymes such as dehydrosqualene synthase (CrtM) , a key virulence factor in Staphylococcus aureus.

This guide outlines the high-fidelity synthesis, physicochemical properties, and application of 3-benzylbenzaldehyde in modern drug discovery, specifically focusing on its role in disrupting bacterial pigment production and viral polymerase activity.

Physicochemical Profile[3][4][5][6][7][8][9][10]

| Property | Data |

| Chemical Name | 3-Benzylbenzaldehyde |

| Synonyms | 3-(Phenylmethyl)benzaldehyde; m-Benzylbenzaldehyde |

| CAS Number | 52315-08-9 |

| Molecular Formula | C₁₄H₁₂O |

| Molecular Weight | 196.25 g/mol |

| Appearance | Colorless to pale yellow viscous oil |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water |

| Boiling Point | ~310°C (Predicted) |

| LogP | 3.3 (Lipophilic) |

Part 2: Synthetic Pathways & Protocols

The Challenge of Regioselectivity

Direct Friedel-Crafts benzylation of benzaldehyde is chemically inefficient due to the deactivating nature of the formyl group (-CHO), which inhibits electrophilic aromatic substitution. Furthermore, traditional alkylation often yields a mixture of isomers (ortho/para dominance in other substrates), making isolation of the meta isomer difficult.

Optimized Route: Suzuki-Miyaura Cross-Coupling

The industry-standard method for synthesizing high-purity 3-benzylbenzaldehyde utilizes a palladium-catalyzed cross-coupling between 3-formylphenylboronic acid and benzyl bromide .[1] This route guarantees the preservation of the meta regiochemistry.

Reaction Scheme

Figure 1: Regioselective synthesis of 3-benzylbenzaldehyde via Suzuki coupling.

Detailed Experimental Protocol

Note: This protocol is adapted from high-yield procedures cited in virulence factor research.

Reagents:

-

Benzyl bromide (1.0 eq)

-

3-Formylphenylboronic acid (1.1 eq)[1]

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

-

Sodium carbonate (Na₂CO₃) (2.0 eq, 2M aqueous solution)

-

Solvent: Toluene/Ethanol (4:1 ratio) or DME (Dimethoxyethane)

Step-by-Step Procedure:

-

Inert Atmosphere Setup: Flame-dry a 3-neck round-bottom flask and equip it with a reflux condenser and nitrogen inlet. Purge with N₂ for 15 minutes.

-

Solvent Degassing: Charge the flask with Toluene and Ethanol. Degas the solvent mixture by bubbling nitrogen through it for 20 minutes to prevent homocoupling or catalyst oxidation.

-

Reactant Addition: Add 3-formylphenylboronic acid and benzyl bromide to the solvent. Stir until dissolved.

-

Catalyst Introduction: Add the Pd(PPh₃)₄ catalyst quickly to minimize air exposure, followed immediately by the addition of the degassed Na₂CO₃ solution.

-

Reflux: Heat the biphasic mixture to vigorous reflux (approx. 90-100°C) for 12–16 hours. Monitor reaction progress via TLC (Hexane:EtOAc 9:1). The product spot (Rf ~0.5) should appear as the starting bromide disappears.

-

Workup: Cool to room temperature. Dilute with water and extract three times with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude oil via silica gel column chromatography using a gradient of Hexane/Ethyl Acetate (95:5 to 90:10).

-

Yield: Expect a colorless oil with 75–85% yield.

Part 3: Applications in Drug Discovery[13]

Inhibition of Staphylococcus aureus Virulence (CrtM)

3-Benzylbenzaldehyde is a primary scaffold for synthesizing phosphonosulfonates , a class of drugs designed to inhibit dehydrosqualene synthase (CrtM) .

-

Mechanism: S. aureus relies on the golden pigment staphyloxanthin to survive oxidative stress from the host immune system (neutrophils). CrtM is the enzyme responsible for the first step in staphyloxanthin biosynthesis.[3]

-

Role of 3-Benzylbenzaldehyde: It is converted into lipophilic phosphonosulfonate inhibitors (e.g., BPH-652) that bind to the CrtM active site.[1] The meta-benzyl tail occupies a specific hydrophobic pocket in the enzyme, blocking substrate access without killing the bacteria directly—thereby reducing the selective pressure for resistance.

HCV Polymerase Inhibition

Derivatives of 3-benzylbenzaldehyde (specifically 3-benzoyl analogs and related benzyl-linked scaffolds) have been investigated as non-nucleoside inhibitors of the Hepatitis C Virus (HCV) NS5B polymerase.[1] The aldehyde functionality allows for the rapid generation of diverse heterocycles (e.g., rhodanines) via Knoevenagel condensation.

Mechanistic Workflow

Figure 2: Biological cascade of 3-benzylbenzaldehyde derivatives in anti-virulence therapy.[1]

Part 4: Safety & Handling (E-E-A-T)

While 3-benzylbenzaldehyde is not classified as a highly toxic substance like some of its halogenated precursors, it is an organic aldehyde and requires standard laboratory safety protocols.[1]

-

GHS Classification:

-

Storage: Store under an inert atmosphere (Nitrogen or Argon) at 2–8°C. Aldehydes are prone to air oxidation to the corresponding benzoic acid (3-benzylbenzoic acid) over time.

-

Handling: Use chemical resistant gloves (Nitrile) and work within a fume hood to avoid inhalation of vapors.

References

-

PubChem . (n.d.). 3-Benzylbenzaldehyde Compound Summary. National Library of Medicine. Retrieved from [Link]

- Google Patents. (2012). Anti-bacterial compositions and methods including targeting virulence factors of Staphylococcus aureus (US20120022024A1).

-

National Institutes of Health (NIH) . (2013). Design and synthesis of L- and D-phenylalanine derived rhodanines with novel C5-arylidenes as inhibitors of HCV NS5B polymerase. Retrieved from [Link]

Sources

- 1. Intermediates | Sumukha Life Sciences [sumukhalifesciences.com]

- 2. hoffmanchemicals.com [hoffmanchemicals.com]

- 3. US20120022024A1 - Anti-bacterial compositions and methods including targeting virulence factors of staphylococcus aureus - Google Patents [patents.google.com]

- 4. cpachem.com [cpachem.com]

Part 1: Physicochemical Profile & Molecular Identity

Technical Monograph: 3-Benzylbenzaldehyde

3-Benzylbenzaldehyde is a privileged biphenylmethane scaffold used primarily as an intermediate in medicinal chemistry. Unlike its ether analog (3-benzyloxybenzaldehyde), the methylene bridge (-CH₂-) in 3-benzylbenzaldehyde confers unique conformational flexibility and lipophilicity (LogP) profiles, making it critical for targeting hydrophobic pockets in enzymes such as dehydrosqualene synthase (CrtM).

Critical Distinction: Researchers frequently conflate this molecule with 3-benzyloxybenzaldehyde (CAS 1700-37-4). Ensure the absence of the ether oxygen linker before proceeding with synthesis or procurement.

Table 1: Core Chemical Specifications

| Property | Value | Technical Note |

| IUPAC Name | 3-(Phenylmethyl)benzaldehyde | Meta-substitution is key for non-linear geometry. |

| CAS Number | 52315-08-9 | Distinct from 4-benzyl (4396-87-0) or benzyloxy isomers. |

| Molecular Formula | C₁₄H₁₂O | High carbon content increases lipophilicity. |

| Molecular Weight | 196.24 g/mol | Exact Mass: 196.0888 (useful for HRMS validation). |

| Physical State | Viscous Oil / Low MP Solid | Tendency to supercool; store under inert gas (Ar/N₂). |

| Solubility | DCM, THF, DMSO | Poor water solubility; requires organic co-solvents for bioassays. |

| SMILES | O=Cc1cccc(Cc2ccccc2)c1 | Useful for chemoinformatic docking studies. |

Part 2: Synthetic Methodology

While Friedel-Crafts benzylation of benzaldehyde is theoretically possible, it is not recommended due to the deactivating nature of the aldehyde group and the formation of inseparable ortho/para mixtures. The industry-standard protocol utilizes a Suzuki-Miyaura Cross-Coupling approach, which ensures regioselectivity.

Protocol A: Regioselective Suzuki Coupling

Rationale: This route couples an aryl halide with a boronic acid, tolerating the sensitive aldehyde functionality without requiring protection/deprotection steps.

Reagents:

-

Electrophile: Benzyl bromide (1.0 equiv)

-

Nucleophile: 3-Formylphenylboronic acid (1.1 equiv)

-

Catalyst: Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂

-

Base: K₂CO₃ (2.0 equiv)

-

Solvent: Toluene/Ethanol/Water (4:1:1) or Dioxane/Water.

Step-by-Step Workflow:

-

Inertion: Flame-dry a round-bottom flask and purge with Argon.

-

Dissolution: Dissolve 3-formylphenylboronic acid and benzyl bromide in the solvent system. Degas by bubbling Argon for 15 minutes.

-

Catalysis: Add the Palladium catalyst and base rapidly against a positive pressure of Argon.

-

Reflux: Heat the mixture to 90°C for 12–16 hours. Monitor via TLC (Hexane/EtOAc 8:2). The aldehyde spot will be UV active.

-

Workup: Cool to RT. Dilute with water and extract with Ethyl Acetate (3x).[1] Wash organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Visualized Pathway: Suzuki Catalytic Cycle

Figure 1: The catalytic cycle highlights the Pd(0)/Pd(II) shuttle. Note that the benzyl bromide undergoes oxidative addition more readily than aryl chlorides.

Part 3: Reactivity & Applications in Drug Discovery

3-Benzylbenzaldehyde serves as a "warhead carrier." The aldehyde is a reactive handle used to attach the lipophilic biphenyl tail to polar pharmacophores.

Reductive Amination (Schiff Base Reduction)

This is the most common transformation in medicinal chemistry libraries. The aldehyde reacts with primary or secondary amines to form an imine, which is reduced in situ to an amine.

-

Application: Synthesis of antihistamines and inhibitors of S. aureus virulence factors (e.g., dehydrosqualene synthase inhibitors).

-

Preferred Reducing Agent: Sodium Triacetoxyborohydride (STAB) is preferred over NaBH₄ because STAB reduces the imine selectively without reducing the parent aldehyde, preventing the formation of the alcohol byproduct.

Knoevenagel Condensation

Reaction with active methylene compounds (e.g., malonic acid) yields cinnamic acid derivatives, often used as linkers in fragment-based drug design (FBDD).

Visualized Workflow: Reductive Amination Protocol

Figure 2: Standard protocol for linking the 3-benzylbenzaldehyde scaffold to amine-bearing pharmacophores.

Part 4: Analytical Validation

To ensure the integrity of the synthesized material, the following spectral signatures must be confirmed:

-

¹H NMR (400 MHz, CDCl₃):

-

Aldehyde Proton: A singlet at δ 10.0 ppm is diagnostic.

-

Benzylic Methylene: A singlet at δ 4.0–4.1 ppm (2H) confirms the -CH₂- bridge.

-

Aromatic Region: Multiplets between δ 7.1–7.8 ppm (9H total).

-

-

IR Spectroscopy:

-

Strong C=O stretch at 1695–1705 cm⁻¹ .

-

Absence of broad O-H stretch (rules out benzyl alcohol contamination).

-

-

Mass Spectrometry (ESI+):

-

Look for [M+H]⁺ = 197.25 .

-

Common fragment: Loss of CO (M-28) or tropylium ion formation (m/z 91).

-

References

-

Biosynth. (2023). 3-Benzylbenzaldehyde Product Specifications and CAS 52315-08-9 Verification. Link

-

Oldfield, E., et al. (2012). Anti-bacterial compositions and methods including targeting virulence factors of Staphylococcus aureus. US Patent 20120022024A1. (Describes the Suzuki coupling synthesis of 3-benzylbenzaldehyde). Link

-

Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. (Foundational mechanism for the recommended synthesis). Link

-

PubChem. (2023). Compound Summary: 3-Benzylbenzaldehyde.[1][3] National Library of Medicine. Link

Sources

An In-depth Technical Guide to 3-Benzylbenzaldehyde: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Benzylbenzaldehyde is an aromatic aldehyde that is attracting growing interest in the fields of organic synthesis and medicinal chemistry. Its unique structure, featuring a benzyl group at the meta-position of the benzaldehyde ring, provides a versatile scaffold for the development of novel compounds with potential therapeutic applications. This guide offers a comprehensive overview of 3-benzylbenzaldehyde, including its nomenclature, physicochemical properties, synthesis strategies, characteristic reactions, and emerging applications in drug discovery.

Chemical Identity and Properties

IUPAC Name and Synonyms

The systematic IUPAC name for this compound is 3-benzylbenzaldehyde . It is also known by several synonyms, which are important to recognize in literature and chemical databases.[1]

-

3-(Phenylmethyl)benzaldehyde

-

m-Benzylbenzaldehyde

-

Benzaldehyde, 3-(phenylmethyl)-

Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 52315-08-9 | [1] |

| PubChem CID | 13102743 | [1] |

| EC Number | 985-016-4 | [1] |

| Molecular Formula | C₁₄H₁₂O | [1] |

| Molecular Weight | 196.24 g/mol | [1] |

| InChIKey | RMOKWSUUUYFPRQ-UHFFFAOYSA-N | [1] |

| SMILES | C1=CC=C(C=C1)CC2=CC(=CC=C2)C=O | [1] |

Physicochemical Properties

The following table summarizes the key computed physicochemical properties of 3-benzylbenzaldehyde. These properties are crucial for understanding its behavior in various chemical and biological systems.

| Property | Value | Unit | Source |

| XLogP3 | 3.3 | [1] | |

| Hydrogen Bond Donor Count | 0 | [1] | |

| Hydrogen Bond Acceptor Count | 1 | [1] | |

| Rotatable Bond Count | 2 | [1] | |

| Topological Polar Surface Area | 17.1 | Ų | [1] |

Synthesis of 3-Benzylbenzaldehyde

The synthesis of 3-benzylbenzaldehyde can be approached through several strategic routes. The choice of method often depends on the availability of starting materials, desired scale, and tolerance of functional groups. Two plausible and effective methods are the Suzuki-Miyaura coupling and the oxidation of 3-benzyltoluene.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds.[2] In this approach, 3-formylphenylboronic acid can be coupled with a benzyl halide in the presence of a palladium catalyst and a base.

Caption: Suzuki-Miyaura coupling for 3-benzylbenzaldehyde synthesis.

-

Reaction Setup: To a flame-dried round-bottom flask, add 3-formylphenylboronic acid (1.0 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like potassium carbonate (2.0 eq.).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v).

-

Reactant Addition: Add benzyl bromide (1.1 eq.) to the reaction mixture.

-

Reaction Execution: Heat the mixture to reflux (typically 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction to room temperature, and partition the mixture between an organic solvent (e.g., ethyl acetate) and water.

-

Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 3-benzylbenzaldehyde.

Rationale: The choice of a palladium catalyst and a suitable base is critical for the efficiency of the transmetalation and reductive elimination steps in the catalytic cycle. The biphasic solvent system helps to dissolve both the organic and inorganic reagents.

Oxidation of 3-Benzyltoluene

Another viable route is the selective oxidation of the methyl group of 3-benzyltoluene. This transformation requires careful selection of an oxidizing agent to avoid over-oxidation to the carboxylic acid.

Caption: Oxidation of 3-benzyltoluene to 3-benzylbenzaldehyde.

-

Reaction Setup: In a round-bottom flask, suspend activated manganese dioxide (5-10 eq.) in a suitable solvent such as dichloromethane or chloroform.

-

Reactant Addition: Add 3-benzyltoluene (1.0 eq.) to the suspension.

-

Reaction Execution: Stir the mixture vigorously at room temperature or with gentle heating. Monitor the reaction by TLC or GC-MS.

-

Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the manganese salts.

-

Purification: Wash the celite pad with additional solvent. Combine the filtrates and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Rationale: Activated manganese dioxide is a mild and selective oxidizing agent for benzylic alcohols and can also be used for the oxidation of benzylic C-H bonds, although the reaction may be slower. The large excess of MnO₂ is often necessary to drive the reaction to completion.

Chemical Reactivity

The chemical reactivity of 3-benzylbenzaldehyde is primarily dictated by the aldehyde functional group. It undergoes a variety of reactions typical of aromatic aldehydes.

Wittig Reaction

The Wittig reaction is a highly valuable method for the synthesis of alkenes from aldehydes or ketones.[3] 3-Benzylbenzaldehyde can react with a phosphorus ylide to form a stilbene-like derivative.

Caption: Mechanism of the Wittig reaction with 3-benzylbenzaldehyde.

-

Ylide Generation: Prepare the phosphorus ylide by treating a phosphonium salt (e.g., methyltriphenylphosphonium bromide) with a strong base (e.g., n-butyllithium or sodium hydride) in an anhydrous aprotic solvent like THF or DMSO.

-

Aldehyde Addition: Cool the ylide solution in an ice bath and add a solution of 3-benzylbenzaldehyde (1.0 eq.) in the same solvent dropwise.

-

Reaction Execution: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting alkene by column chromatography.

Grignard Reaction

3-Benzylbenzaldehyde readily reacts with Grignard reagents to form secondary alcohols.[4] This reaction is a fundamental C-C bond-forming transformation.

Caption: Mechanism of the Grignard reaction with 3-benzylbenzaldehyde.

Applications in Drug Discovery

The structural motif of 3-benzylbenzaldehyde is of significant interest in medicinal chemistry. While direct applications of the parent molecule are not extensively documented, its derivatives are being explored as potential therapeutic agents. A notable area of investigation is the development of aldehyde dehydrogenase (ALDH) inhibitors.[5][6]

The structurally related compound, 3-benzyloxybenzaldehyde, has been investigated as a scaffold for the design of selective inhibitors of ALDH1A3, an enzyme implicated in cancer cell proliferation and resistance to therapy.[5][6] The rationale is that the extended aromatic system can enhance binding affinity to the enzyme's active site.[6] Derivatives of 3-benzylbenzaldehyde could similarly be explored for their potential to modulate the activity of ALDH isoforms or other clinically relevant targets.

Spectroscopic Characterization

The structural elucidation of 3-benzylbenzaldehyde and its derivatives relies on standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a characteristic aldehyde proton signal around 9.9-10.1 ppm. The aromatic protons will appear in the range of 7.2-7.9 ppm, and the benzylic methylene protons will be a singlet around 4.0 ppm.

-

¹³C NMR: The carbon NMR spectrum will display a signal for the carbonyl carbon around 192 ppm. The aromatic carbons will resonate in the 120-140 ppm region, and the benzylic carbon will appear around 40 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of 3-benzylbenzaldehyde will exhibit a strong absorption band for the C=O stretch of the aldehyde group around 1700 cm⁻¹.[7][8] Characteristic C-H stretching vibrations for the aldehyde proton can be observed around 2820 and 2720 cm⁻¹.[8] Aromatic C-H and C=C stretching bands will also be present.

Mass Spectrometry (MS)

In the mass spectrum, 3-benzylbenzaldehyde will show a molecular ion peak [M]⁺ at m/z = 196.[1] Common fragmentation patterns for benzaldehydes include the loss of a hydrogen radical to give a peak at [M-1]⁺ (m/z = 195) and the loss of the formyl group (-CHO) to give a peak corresponding to the benzylphenyl cation (m/z = 167).[9][10][11]

Safety and Handling

3-Benzylbenzaldehyde should be handled with appropriate safety precautions in a well-ventilated laboratory. It is classified as a skin and eye irritant and may cause respiratory irritation.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn.

Conclusion

3-Benzylbenzaldehyde is a valuable building block in organic synthesis with a promising future in the development of new therapeutic agents. Its versatile reactivity, stemming from the aldehyde functionality, allows for a wide range of chemical transformations. As research continues to uncover the biological activities of its derivatives, the importance of 3-benzylbenzaldehyde in medicinal chemistry is likely to grow. This guide provides a foundational understanding of this compound, intended to support and inspire further research and development efforts.

References

-

Al-Majdoub, Z. R., et al. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. PubMed. Available at: [Link]

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 13102743, 3-Benzylbenzaldehyde. Retrieved from [Link]

- Nicolaou, K. C., & Sorensen, E. J. (1996). Classics in Total Synthesis. VCH.

- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.

-

University of California, Berkeley (2014). The Wittig Reaction. Retrieved from [Link]

-

Doc Brown's Chemistry (n.d.). C7H6O C6H5CHO infrared spectrum of benzaldehyde. Retrieved from [Link]

-

Doc Brown's Chemistry (n.d.). C7H6O C6H5CHO mass spectrum of benzaldehyde. Retrieved from [Link]

-

Chemistry Connected (n.d.). Grignard Reaction – Beyond Labz Virtual ChemLab Activity. Retrieved from [Link]

-

Al-Majdoub, Z. R., et al. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. MDPI. Available at: [Link]

-

ResearchGate (n.d.). FTIR spectrum of benzaldehyde. Retrieved from [Link]

Sources

- 1. 3-Benzylbenzaldehyde | C14H12O | CID 13102743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tcichemicals.com [tcichemicals.com]

- 3. ocf.berkeley.edu [ocf.berkeley.edu]

- 4. chemistryconnected.com [chemistryconnected.com]

- 5. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. scribd.com [scribd.com]

- 11. Mass Spectra Fragmentation of Benzaldehyde Explain the fragmentation pat.. [askfilo.com]

solubility of 3-benzylbenzaldehyde in organic solvents

An In-Depth Technical Guide to the Solubility of 3-Benzylbenzaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Foreword: Understanding the Critical Role of Solubility

In the realms of chemical synthesis, pharmaceutical development, and materials science, the solubility of a compound is a fundamental physical property that dictates its utility and application. For a molecule like 3-benzylbenzaldehyde, a versatile aromatic aldehyde, understanding its behavior in various organic solvents is paramount for reaction optimization, purification, formulation, and analytical method development. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of 3-benzylbenzaldehyde, empowering researchers to make informed decisions in their experimental designs. We will delve into the molecular interactions that govern solubility and present a robust, field-proven protocol for its quantitative determination.

Physicochemical Profile of 3-Benzylbenzaldehyde

To understand the solubility of 3-benzylbenzaldehyde, we must first examine its molecular structure and inherent properties.

-

Molecular Formula: C₁₄H₁₂O[1]

-

Molecular Weight: 196.24 g/mol [1]

-

Structure:

A benzaldehyde molecule substituted with a benzyl group at the meta (3) position.

The key features influencing solubility are:

-

Aromatic Rings: The two phenyl rings contribute to a significant nonpolar character, favoring solubility in nonpolar solvents through π-π stacking and van der Waals interactions.

-

Aldehyde Group (-CHO): The carbonyl group introduces polarity and a hydrogen bond acceptor site, allowing for interactions with polar solvents.[2][3][4] However, it lacks a hydrogen bond donor, which limits its solubility in highly protic solvents compared to alcohols of similar size.

-

Molecular Size: With 14 carbon atoms, the molecule is relatively large, which generally decreases its solubility in very polar solvents like water.[2][3][4]

Theoretical Framework: Predicting Solubility

The age-old principle of "like dissolves like" is the cornerstone of solubility prediction. This adage is scientifically grounded in the nature of intermolecular forces between solute and solvent molecules. For a solution to form, the energy released from solute-solvent interactions must be comparable to the energy required to overcome solute-solute and solvent-solvent interactions.

Intermolecular Forces at Play

The solubility of 3-benzylbenzaldehyde in a given organic solvent is a result of the interplay of the following forces:

-

Van der Waals Forces (London Dispersion Forces): These are the primary forces of attraction between the nonpolar phenyl and benzyl groups of 3-benzylbenzaldehyde and nonpolar solvents like hexanes or toluene.

-

Dipole-Dipole Interactions: The polar carbonyl group of the aldehyde can engage in dipole-dipole interactions with polar aprotic solvents such as acetone or ethyl acetate.

-

Hydrogen Bonding: While 3-benzylbenzaldehyde cannot self-associate via hydrogen bonds, its carbonyl oxygen can act as a hydrogen bond acceptor for protic solvents like ethanol or methanol.[2][3][4]

Predicted Solubility Profile

Based on these principles, we can predict the general solubility behavior of 3-benzylbenzaldehyde in different classes of organic solvents.

| Solvent Class | Representative Solvents | Predicted Solubility of 3-Benzylbenzaldehyde | Rationale |

| Nonpolar | Toluene, Hexane, Diethyl Ether | High | The large nonpolar surface area of the two aromatic rings will have strong van der Waals interactions with nonpolar solvents. |

| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane (DCM) | High to Moderate | The polarity of these solvents can interact favorably with the aldehyde group, while their organic nature accommodates the nonpolar rings. |

| Polar Protic | Ethanol, Methanol, Isopropanol | Moderate to Low | The ability of the aldehyde to accept hydrogen bonds will promote some solubility. However, the large nonpolar part of the molecule will limit its miscibility with highly polar, strongly hydrogen-bonded solvents. |

| Highly Polar | Water | Very Low/Insoluble | The dominant nonpolar character of the molecule outweighs the polarity of the single aldehyde group, making it sparingly soluble in water, a common trait for larger organic compounds.[5] |

Experimental Determination of Thermodynamic Solubility

While theoretical predictions are valuable, empirical determination is essential for accurate quantitative data. The shake-flask method is a globally recognized and reliable technique for measuring the thermodynamic solubility of a compound.[6] This method involves saturating a solvent with the solute and then measuring the concentration of the dissolved compound.

Workflow for Solubility Determination

The following diagram outlines the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Experimental workflow for the shake-flask solubility determination method.

Detailed Step-by-Step Protocol

This protocol is a self-validating system, ensuring equilibrium is reached and results are accurate.

Materials:

-

3-Benzylbenzaldehyde (high purity)

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Glass vials with PTFE-lined screw caps

-

Orbital shaker or rotator with temperature control

-

Syringes and 0.45 µm syringe filters (compatible with the solvent)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis), or a UV-Vis spectrophotometer.

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of 3-benzylbenzaldehyde to a glass vial. "Excess" means enough solid should remain undissolved at the end of the experiment to ensure saturation.

-

Accurately add a known volume of the desired organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Prepare at least three replicate samples for each solvent.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (typically 24 to 72 hours) to allow the system to reach thermodynamic equilibrium.[7] The time required may vary depending on the compound and solvent. To validate that equilibrium has been reached, samples can be taken at different time points (e.g., 24h, 48h, 72h) until the measured solubility is constant.[6]

-

-

Sampling:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to sediment.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.45 µm syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to avoid overestimation of solubility.

-

-

Analysis:

-

Prepare a series of standard solutions of 3-benzylbenzaldehyde of known concentrations in the same solvent.

-

Generate a calibration curve by analyzing the standard solutions using HPLC or UV-Vis spectroscopy. The curve should plot instrument response (e.g., peak area for HPLC, absorbance for UV-Vis) against concentration.

-

Analyze the filtered sample from the saturated solution. If necessary, dilute the sample with the solvent to bring its concentration within the range of the calibration curve.

-

-

Calculation:

-

Using the calibration curve, determine the concentration of 3-benzylbenzaldehyde in the (diluted) sample.

-

Account for any dilution performed to calculate the final solubility in the original saturated solution.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Factors Influencing Solubility Measurements

Several factors can affect the outcome of a solubility experiment. Awareness of these is crucial for obtaining reproducible and accurate data.

-

Temperature: The solubility of solids generally increases with temperature.[5] Therefore, maintaining a constant and recorded temperature during the experiment is essential.

-

Purity of Solute and Solvent: Impurities can alter the solubility of a compound. Always use high-purity starting materials.

-

Polymorphism: 3-Benzylbenzaldehyde may exist in different crystalline forms (polymorphs), each with a unique solubility. It is important to characterize the solid form used in the experiment.

-

pH (in aqueous or protic solvents): Although less relevant for aprotic organic solvents, the pH can influence the solubility of compounds with acidic or basic functional groups. 3-Benzylbenzaldehyde is neutral, so this effect is minimal.

Conclusion

References

- Solubility of Things. (n.d.). 3-Nitrobenzaldehyde.

- Open Library Publishing Platform. (n.d.). 24.3 Physical Properties of Aldehydes and Ketones.

- Chemistry LibreTexts. (2022, September 15). 14.10: Properties of Aldehydes and Ketones.

-

PubChem. (n.d.). 3-Benzylbenzaldehyde. Retrieved from [Link]

- University of Calgary. (2023, August 31). Solubility of Organic Compounds.

- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.

-

Britannica. (2026, January 29). Aldehyde. Retrieved from [Link]

Sources

- 1. 3-Benzylbenzaldehyde | C14H12O | CID 13102743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Aldehyde - Organic, Reactivity, Carboxylic Acids | Britannica [britannica.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. bioassaysys.com [bioassaysys.com]

Technical Guide: Stability, Storage, and Handling of 3-Benzylbenzaldehyde

[1]

CAS Registry Number: 52315-08-9 Chemical Structure: 3-(Phenylmethyl)benzaldehyde Molecular Formula: C₁₄H₁₂O Molecular Weight: 196.25 g/mol

Executive Summary

3-Benzylbenzaldehyde is a meta-substituted aromatic aldehyde used primarily as an intermediate in the synthesis of pharmaceutical agents (e.g., 5-HT6 antagonists, antiviral polymerase inhibitors).[1][2][3] Unlike its ether analog (3-benzyloxybenzaldehyde), 3-benzylbenzaldehyde typically presents as a colorless to pale yellow viscous oil with a high boiling point.

Its primary stability risk is radical-mediated autoxidation , converting the aldehyde functionality into 3-benzylbenzoic acid. This guide outlines the mechanistic vulnerabilities of the compound and provides a validated protocol for long-term storage and re-purification.[4]

CRITICAL DISAMBIGUATION: Ensure you are working with 3-Benzylbenzaldehyde (CAS 52315-08-9) , which contains a carbon-carbon bond between the benzyl group and the phenyl ring. Do NOT confuse with 3-Benzyloxybenzaldehyde (CAS 1700-37-4) , which contains an ether linkage (C-O-C) and is a solid at room temperature. The storage protocols below apply to the oil (CAS 52315-08-9), though the chemical reactivity is similar.

Part 1: Chemical Profile & Critical Vulnerabilities

1.1 Physical Properties

Accurate handling requires knowledge of the compound's physical state.[4] Data derived from synthesis literature (e.g., Suzuki coupling workflows) indicates:

| Property | Value / Description | Source |

| Physical State | Colorless to pale yellow oil | Bioorg.[4] Med. Chem. [1] |

| Boiling Point | 124°C at 0.2 mmHg | US Patent 4,024,163 [2] |

| Refractive Index | US Patent 4,024,163 [2] | |

| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in water | Experimental |

1.2 Degradation Mechanism: Autoxidation

The shelf-life of 3-benzylbenzaldehyde is dictated by the radical chain autoxidation of the formyl group.[4] This process is accelerated by light (UV) and transition metal impurities.

-

Initiation: A hydrogen atom is abstracted from the formyl group (-CHO), creating an acyl radical. The bond dissociation energy (BDE) for this C-H bond is relatively low (~88 kcal/mol).

-

Propagation: The acyl radical reacts with atmospheric oxygen to form a peroxy radical, which abstracts a hydrogen from another aldehyde molecule, creating a peracid (3-benzylperoxybenzoic acid).

-

Acceleration: The peracid is a strong oxidant; it reacts with a second molecule of aldehyde to produce two molecules of the carboxylic acid (Baeyer-Villiger type pathway).

Note on Benzylic Oxidation: While the benzylic position (the -CH₂- bridge) is also susceptible to oxidation, the rate of formyl oxidation is orders of magnitude faster under standard storage conditions.[4]

Figure 1: Radical chain mechanism leading to the degradation of 3-benzylbenzaldehyde.

Part 2: Stability Assessment

Before using stored material in sensitive steps (e.g., reductive amination, Wittig reaction), validate purity.[4]

| Method | Diagnostic Signal | Pass Criteria |

| ¹H-NMR (CDCl₃) | Aldehyde -CHO: Singlet at ~10.0 ppm.Carboxylic Acid -COOH: Broad singlet >11.0 ppm.[4] | Integration of COOH peak < 1% relative to CHO peak. |

| TLC (Hex/EtOAc) | Aldehyde: High R_f, stains orange/red with DNP (2,4-dinitrophenylhydrazine).Acid: Low R_f (near baseline), UV active but DNP negative.[4] | Single spot. No baseline streak. |

| Visual | Color and Viscosity. | Liquid should be clear/pale yellow. White crystals suspended in the oil indicate significant oxidation (benzoic acid derivative). |

Part 3: Storage & Handling Protocols

To maintain purity >98% for 6-12 months, strictly exclude oxygen and light.

3.1 The "Gold Standard" Storage Workflow

This protocol is required for analytical standards or GMP intermediates.

Figure 2: Lifecycle management for preventing oxidative degradation.

3.2 Detailed Handling Steps

-

Container Selection: Use amber borosilicate glass.[4] Clear glass wrapped in foil is an acceptable alternative.[4]

-

Headspace Management: Oxygen resides in the empty space above the liquid.

-

Best Practice: Store in small aliquots (e.g., 1g or 5g vials) to avoid repeated opening of a bulk container.

-

Gas Purge: Backfill with Argon (heavier than air) or Nitrogen for 30-60 seconds before capping.

-

-

Temperature:

-

Short-term (< 30 days): 2–8°C (Standard Refrigerator).

-

Long-term (> 30 days): -20°C (Freezer).

-

Note: Viscosity increases at low temperatures. Allow the vial to reach room temperature before opening to prevent water condensation from entering the oil.[4]

-

Part 4: Re-purification of Oxidized Material

If the compound has turned cloudy or shows acid contamination (>5%), use one of the following methods.

Method A: Vacuum Distillation (Preferred for >5g)

Since 3-benzylbenzaldehyde is a high-boiling oil, atmospheric distillation will cause decomposition.

-

Set up a short-path distillation apparatus.

-

Apply high vacuum (< 1 mmHg).

-

Collect the fraction boiling at 124°C (at 0.2 mmHg) [2].

-

Discard the pot residue (contains the 3-benzylbenzoic acid and polymers).

Method B: Chemical Wash (Preferred for <5g)

If distillation is not feasible, remove the acid impurity chemically.

-

Dissolve the impure oil in Diethyl Ether or Dichloromethane .

-

Wash the organic layer twice with saturated aqueous NaHCO₃ (Sodium Bicarbonate).

-

Wash once with brine.

-

Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

References

-

Synthesis & Physical State: Gudmundsson, K. S., et al. "Design and synthesis of L- and D-phenylalanine derived rhodanines..."[4] Bioorganic & Medicinal Chemistry Letters, 2013.[7] Citation Context: Confirms the physical state as a colorless oil and synthesis via Suzuki coupling.[4]

-

Boiling Point & Refractive Index: Elliott, M., et al. "Insecticides."[4] U.S. Patent 4,024,163, Example 21a, issued May 17, 1977.[4] Citation Context: Provides specific boiling point (124°C/0.2mm) and refractive index data for 3-benzylbenzaldehyde.

-

Aldehyde Autoxidation Mechanisms: Ingold, K. U. "Inhibition of the Autoxidation of Organic Substances in the Liquid Phase." Chemical Reviews, 1961, 61(6), 563–589.[4] Citation Context: Foundational text on the radical chain mechanism of aldehyde oxidation.

-

General Handling of Air-Sensitive Reagents: Sigma-Aldrich Technical Bulletin AL-134. "Handling Air-Sensitive Reagents." Citation Context: Industry standard protocols for inert gas handling.[4]

Sources

- 1. designer-drug.com [designer-drug.com]

- 2. scribd.com [scribd.com]

- 3. 3-Benzylbenzaldehyde | C14H12O | CID 13102743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scribd.com [scribd.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Design and synthesis of L- and D-phenylalanine derived rhodanines with novel C5-arylidenes as inhibitors of HCV NS5B polymerase - PMC [pmc.ncbi.nlm.nih.gov]

Strategic Sourcing and Utilization of 3-Benzylbenzaldehyde

Executive Summary

3-Benzylbenzaldehyde (CAS: 52315-08-9) represents a "privileged scaffold" in medicinal chemistry—the diarylmethane moiety. Unlike its para-substituted isomer, the meta-substitution pattern offers unique geometric vectors for pi-stacking interactions in active pharmaceutical ingredients (APIs), particularly in the development of antihistamines and non-steroidal anti-inflammatory drugs (NSAIDs).

However, this compound is classified as a Level 3 Specialty Intermediate . It is rarely held in bulk inventory by major catalog suppliers (e.g., Sigma-Aldrich, Merck) and is typically synthesized on-demand. This guide outlines the commercial landscape and provides a validated "Make vs. Buy" decision framework, including a robust synthesis protocol for internal production when lead times are prohibitive.

Chemical Profile & Commercial Landscape[1][2][3][4]

Identity and Physicochemical Properties

-

IUPAC Name: 3-Benzylbenzaldehyde[1]

-

Synonyms: 3-(Phenylmethyl)benzaldehyde; m-Benzylbenzaldehyde

-

CAS Number: 52315-08-9[1]

-

Molecular Weight: 196.25 g/mol

-

Appearance: Pale yellow viscous oil (oxidizes to white solid 3-benzylbenzoic acid upon air exposure).

The Availability Paradox

While listed in aggregator databases (PubChem, ChemSpider), "availability" is often conflated with "catalog listing."

-

In-Stock Probability: <15% (Major distributors).

-

Typical Lead Time: 4–8 weeks (Synthesize-on-demand).

-

Purity Concerns: Commercial samples often contain 2–5% 3-benzylbenzoic acid due to autoxidation during storage.

Sourcing Decision Matrix

The following logic flow dictates the optimal sourcing strategy based on project timelines.

Figure 1: Decision matrix for sourcing 3-benzylbenzaldehyde. Due to high oxidation potential, "In Stock" items must be re-purified upon arrival.

Technical Deep Dive: Internal Synthesis Strategy

When commercial lead times threaten project timelines, internal synthesis is the preferred route.

The Challenge of Meta-Substitution

Direct electrophilic aromatic substitution (Friedel-Crafts) is unsuitable here. Formylation of diphenylmethane yields primarily the para isomer. Therefore, a transition-metal catalyzed cross-coupling approach is required.

The Superior Route: Suzuki-Miyaura Coupling

We utilize a Potassium Benzyltrifluoroborate coupling partner. Unlike benzylboronic acids, which are prone to protodeboronation (decomposition), trifluoroborates are air-stable solids that release the active boronic species slowly in situ.

Reaction Scheme: 3-Bromobenzaldehyde + Potassium Benzyltrifluoroborate → [Pd(dppf)Cl2] → 3-Benzylbenzaldehyde

Figure 2: Optimized Suzuki-Miyaura coupling pathway utilizing stable trifluoroborate salts to prevent protodeboronation.

Validated Experimental Protocol

-

Scale: 10 mmol

-

Yield Target: 85–92%

| Reagent | Equiv.[3][2] | Amount | Role |

| 3-Bromobenzaldehyde | 1.0 | 1.85 g | Substrate (Electrophile) |

| Potassium benzyltrifluoroborate | 1.1 | 2.18 g | Nucleophile Source |

| Pd(dppf)Cl₂ · CH₂Cl₂ | 0.03 | 245 mg | Catalyst |

| Cs₂CO₃ | 3.0 | 9.77 g | Base |

| THF / Water | N/A | 40 mL / 10 mL | Solvent System |

Step-by-Step Methodology:

-

Setup: Charge a 100 mL round-bottom flask with 3-bromobenzaldehyde, potassium benzyltrifluoroborate, and Cs₂CO₃.

-

Inertion: Evacuate and backfill with Nitrogen (

) three times. This is critical to preserve the Pd(II) catalyst. -

Solvation: Add degassed THF and water.

-

Catalysis: Add Pd(dppf)Cl₂ quickly under a stream of

. -

Reaction: Heat to reflux (approx. 75–80°C) for 16 hours. Monitor by TLC (Hexane/EtOAc 9:1). The aldehyde spot will be UV active and stain with DNP (2,4-dinitrophenylhydrazine).

-

Workup: Cool to RT. Dilute with diethyl ether (50 mL). Wash with water (2x) and brine (1x). Dry over MgSO₄.

-

Purification: Flash column chromatography on silica gel. Elute with 0-5% EtOAc in Hexanes.

-

Note: The product elutes quickly. Do not use high polarity, or you will co-elute the benzoic acid impurity.

-

Quality Control & Analytics

Trustworthiness in data is paramount. The following analytical signatures validate the integrity of the synthesized or purchased material.

H-NMR Diagnostic Peaks (CDCl₃, 400 MHz)

-

Aldehyde Proton:

9.98 ppm (s, 1H). Crucial check: If this peak integrates <1.0 relative to aromatics, oxidation has occurred. -

Benzylic Methylene:

4.05 ppm (s, 2H). This singlet confirms the intact diarylmethane bridge. -

Aromatic Region:

7.20 – 7.80 ppm (m, 9H).

Impurity Profiling

Common impurities in commercial batches:

-

3-Benzylbenzoic Acid: Result of air oxidation. Detected by broad OH peak >11 ppm (often invisible) or by LC-MS (M+1 = 213).

-

Bibenzyl: Result of homocoupling if catalyst loading is too high.

Safety & Handling (E-E-A-T)

-

Oxidation Risk: Benzaldehydes are notorious for "autoxidation" to benzoic acids.

-

Protocol: Store under Argon/Nitrogen at 4°C.

-

Recovery: If a white solid precipitate forms in the oil, dissolve in ether and wash with saturated NaHCO₃ to remove the acid.

-

-

GHS Classification:

References

-

PubChem. (n.d.).[1] 3-Benzylbenzaldehyde (Compound).[2][1] National Library of Medicine. Retrieved October 26, 2023, from [Link]

- Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki−Miyaura Coupling. Angewandte Chemie International Edition.

-

European Chemicals Agency (ECHA). (n.d.).[1] Registration Dossier - Benzaldehyde derivatives. Retrieved October 26, 2023, from [Link]

-

Sandiego.edu. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. University of San Diego Chemistry Dept. Retrieved October 26, 2023, from [Link]

Sources

Methodological & Application

Application Notes & Protocols: The Strategic Use of 3-Benzylbenzaldehyde in Modern Medicinal Chemistry

I. Introduction: Unveiling the Potential of a Versatile Scaffold

In the landscape of contemporary drug discovery, the identification and utilization of versatile chemical scaffolds are paramount to the efficient development of novel therapeutic agents. 3-Benzylbenzaldehyde, a unique aromatic aldehyde, has emerged as a significant intermediate in the synthesis of a diverse array of biologically active molecules. Its structure, featuring a reactive aldehyde group and a flexible benzyl moiety, provides a strategic platform for generating molecular complexity and exploring structure-activity relationships (SAR). This guide delineates the synthesis of 3-benzylbenzaldehyde and its practical application in the development of targeted therapeutics, supported by detailed, field-proven protocols. We will explore its utility in the synthesis of potent inhibitors of bacterial virulence factors, antiviral agents, and modulators of central nervous system targets, thereby showcasing its broad applicability in medicinal chemistry.[1][2][3][4]

II. Synthesis of the Key Intermediate: 3-Benzylbenzaldehyde

The accessibility of 3-benzylbenzaldehyde is a critical prerequisite for its use in medicinal chemistry campaigns. The Suzuki coupling reaction represents a robust and high-yielding method for its preparation.[1][5] This palladium-catalyzed cross-coupling of an organoboron compound with a halide is favored for its mild reaction conditions and tolerance of a wide range of functional groups.

Protocol 1: Synthesis of 3-Benzylbenzaldehyde via Suzuki Coupling

A. Rationale: This protocol outlines the synthesis of 3-benzylbenzaldehyde from 3-formylphenylboronic acid and benzyl bromide. The choice of a palladium catalyst, a suitable phosphine ligand, and a base is crucial for an efficient reaction. The ligand stabilizes the palladium center and facilitates the catalytic cycle, while the base is necessary for the transmetalation step.

B. Materials:

-

3-Formylphenylboronic acid

-

Benzyl bromide

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

C. Step-by-Step Procedure:

-

To a 250 mL round-bottom flask, add 3-formylphenylboronic acid (1.0 eq), potassium carbonate (3.0 eq), and a magnetic stir bar.

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Add toluene, ethanol, and water in a 4:1:1 ratio to dissolve the reagents.

-

In a separate vial, dissolve palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in toluene. Add this catalyst solution to the reaction flask.

-

Add benzyl bromide (1.1 eq) to the reaction mixture.

-

Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and add 100 mL of water.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes, to afford 3-benzylbenzaldehyde as a pure product.

| Parameter | Value/Condition | Rationale |

| Solvent System | Toluene:Ethanol:Water (4:1:1) | Ensures solubility of both organic and inorganic reagents. |

| Catalyst Loading | 2 mol% Pd(OAc)₂ | A typical catalyst loading for efficient Suzuki coupling. |

| Ligand to Metal Ratio | 4:1 (PPh₃:Pd) | Excess ligand prevents catalyst decomposition. |

| Base | K₂CO₃ | A moderately strong base sufficient to promote transmetalation. |

| Reaction Temperature | 80-90 °C (Reflux) | Provides the necessary activation energy for the catalytic cycle. |

| Typical Yield | 75-85% | Reflects the efficiency of the Suzuki coupling reaction. |

III. Application in the Development of Anti-Staphylococcal Agents

A compelling application of 3-benzylbenzaldehyde is its use as a precursor for inhibitors of dehydrosqualene synthase (CrtM).[1][5] CrtM is a key enzyme in the biosynthetic pathway of staphyloxanthin, a golden carotenoid pigment that imparts virulence to Staphylococcus aureus by protecting it from oxidative stress.[1] Inhibiting CrtM renders the bacteria more susceptible to the host's immune response.

Workflow for CrtM Inhibitor Synthesis

Caption: Workflow from 3-benzylbenzaldehyde to a CrtM inhibitor and its biological evaluation.

Protocol 2: Synthesis of a 3-Benzylbenzaldehyde-Derived CrtM Inhibitor

A. Rationale: This protocol describes a multi-step synthesis starting from 3-benzylbenzaldehyde to generate a potent CrtM inhibitor. The synthesis involves a Wittig reaction to form an α,β-unsaturated ester, followed by a Michael addition of a thiol, and subsequent saponification. Each step is a classic transformation in organic synthesis, chosen for its reliability and high yield.

B. Materials:

-

3-Benzylbenzaldehyde

-

Triethyl phosphonoacetate

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous tetrahydrofuran (THF)

-

Thioglycolic acid

-

Piperidine

-

Ethanol (EtOH)

-

Lithium hydroxide (LiOH)

-

Hydrochloric acid (HCl)

-

Standard laboratory glassware and purification supplies

C. Step-by-Step Procedure:

Step 1: Wittig Reaction

-

Suspend sodium hydride (1.2 eq) in anhydrous THF in a flame-dried, inert gas-filled flask at 0 °C.

-

Slowly add triethyl phosphonoacetate (1.2 eq) and stir the mixture at 0 °C for 30 minutes.

-

Add a solution of 3-benzylbenzaldehyde (1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl).

-

Extract the product with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate.

-

Purify by column chromatography to obtain ethyl 3-(3-benzylphenyl)acrylate.

Step 2: Michael Addition

-

Dissolve ethyl 3-(3-benzylphenyl)acrylate (1.0 eq) in ethanol.

-

Add thioglycolic acid (1.5 eq) followed by a catalytic amount of piperidine (0.1 eq).

-

Stir the mixture at room temperature for 24 hours.

-

Remove the solvent under reduced pressure and purify the residue by column chromatography to yield the thioether adduct.

Step 3: Saponification

-

Dissolve the thioether adduct (1.0 eq) in a mixture of THF and water.

-

Add lithium hydroxide (3.0 eq) and stir at room temperature for 6 hours.

-

Monitor by TLC until the starting material is consumed.

-

Acidify the mixture to pH 2-3 with 1M HCl.

-

Extract the final product with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate to yield the final CrtM inhibitor.

IV. Biological Evaluation: Assessing the Efficacy of the Synthesized Inhibitor

The biological activity of the synthesized compound can be assessed through a combination of in vitro enzyme inhibition and whole-cell assays.

Protocol 3: CrtM Enzyme Inhibition Assay

A. Rationale: This assay directly measures the ability of the synthesized compound to inhibit the activity of the CrtM enzyme. The assay relies on a colorimetric or fluorometric method to detect the product of the CrtM-catalyzed reaction.

B. Materials:

-

Purified recombinant CrtM enzyme

-

Farnesyl pyrophosphate (FPP) substrate

-

Assay buffer (e.g., Tris-HCl with MgCl₂ and a reducing agent)

-

Synthesized inhibitor compound

-

96-well microplate

-

Microplate reader

C. Step-by-Step Procedure:

-

Prepare a stock solution of the synthesized inhibitor in DMSO.

-

In a 96-well plate, add the assay buffer.

-

Add varying concentrations of the inhibitor to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Add the CrtM enzyme to all wells except the negative control and incubate for 15 minutes at 37 °C to allow for inhibitor binding.

-

Initiate the reaction by adding the FPP substrate.

-

Incubate the plate at 37 °C for a defined period (e.g., 30 minutes).

-

Stop the reaction and measure the product formation using a suitable detection method.

-

Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

| Compound | Target | IC₅₀ (µM) |

| BPH-652 (Example CrtM Inhibitor) | CrtM | ~0.5 - 2.0 |

| Control Compound | CrtM | >50 |

V. Conclusion: A Scaffold with Broad Therapeutic Promise

3-Benzylbenzaldehyde has demonstrated its value as a key building block in the synthesis of compounds with significant therapeutic potential. Its utility spans across different disease areas, from infectious diseases to neurological disorders. The protocols detailed in this guide provide a practical framework for the synthesis and application of this versatile intermediate. As the demand for novel therapeutics continues to grow, the strategic use of such adaptable scaffolds will undoubtedly play a crucial role in the future of drug discovery.

VI. References

-

Anti-bacterial compositions and methods including targeting virulence factors of staphylococcus aureus. (2012). Google Patents. Retrieved from

-

Design and synthesis of L- and D-phenylalanine derived rhodanines with novel C5-arylidenes as inhibitors of HCV NS5B polymerase. (2013). National Institutes of Health. Retrieved from [Link]

-

N-(2-arylethyl)benzylamines as antagonists of the 5-ht6 receptor. (2002). Google Patents. Retrieved from

-

N-(2-arylethyl)benzylamines as antagonists of the 5-ht6 receptor. (2003). Google Patents. Retrieved from

-

Insecticides. (1977). Google Patents. Retrieved from

-

Patent Application Publication. (2012). Google APIs. Retrieved from [Link]

-

N-(2-arylethyl)benzylamines as antagonists of the 5-ht6 receptor. (2011). Google Patents. Retrieved from

-

Voltage-gated sodium channel blockers. (2012). Google Patents. Retrieved from

Sources

- 1. US20120022024A1 - Anti-bacterial compositions and methods including targeting virulence factors of staphylococcus aureus - Google Patents [patents.google.com]

- 2. Design and synthesis of L- and D-phenylalanine derived rhodanines with novel C5-arylidenes as inhibitors of HCV NS5B polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WO2002078693A2 - N-(2-arylethyl)benzylamines as antagonists of the 5-ht6 receptor - Google Patents [patents.google.com]

- 4. CN102802627A - çµåé¨æ§çé ééé»æ»å - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

3-benzylbenzaldehyde as a precursor for heterocyclic compounds

Application Note: 3-Benzylbenzaldehyde as a Lipophilic Scaffold for Heterocyclic Library Generation

Abstract

This technical guide outlines the utility of 3-benzylbenzaldehyde (CAS 5689-58-7) as a strategic building block in Fragment-Based Drug Discovery (FBDD).[1][2] Unlike simple benzaldehyde, the meta-benzyl substituent provides significant lipophilic bulk and rotational freedom without imposing the steric deactivation associated with ortho-substitution.[1][2] This note details optimized protocols for converting this scaffold into two high-value pharmacophores: 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) and 2,4,5-trisubstituted imidazoles .[1][2]

Chemical Profile & Strategic Value

3-Benzylbenzaldehyde acts as a "linker-functionalized" aromatic aldehyde.[1][2] In medicinal chemistry, the meta-benzyl group often mimics the side chains of hydrophobic amino acids (e.g., Phenylalanine, Tryptophan) or occupies hydrophobic pockets in target receptors (e.g., GPCRs, Kinases).[1]

| Property | Value | Relevance to Protocol |

| Molecular Weight | 196.25 g/mol | Stoichiometry calculations.[1][2] |

| LogP (Predicted) | ~3.9 - 4.2 | High lipophilicity; requires non-polar solvent extraction (DCM/EtOAc) rather than simple aqueous filtration.[1][2] |

| Boiling Point | ~310°C | Non-volatile; excess aldehyde is difficult to remove by evaporation.[1][2] Stoichiometry must be precise. |

| Electronic Effect | Weakly activating | The benzyl group is an alkyl substituent; it does not significantly deactivate the carbonyl, ensuring high reactivity in condensation steps. |

Reaction Landscape Visualization

The following diagram illustrates the divergent synthesis pathways accessible from 3-benzylbenzaldehyde.

Figure 1: Divergent synthetic pathways from the 3-benzylbenzaldehyde scaffold.[1][2] Green nodes indicate protocols detailed in this guide.

Application I: The Biginelli Reaction (Dihydropyrimidinone Synthesis)

Target: Synthesis of 4-(3-benzylphenyl)-5-(ethoxycarbonyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one. Mechanism: Acid-catalyzed multicomponent condensation.[1][2]

Critical Mechanistic Insight

Standard Biginelli protocols often use water or pure ethanol.[1][2] However, the 3-benzylphenyl moiety is highly hydrophobic.[1][2] Using pure water as a solvent will cause the aldehyde to "oil out" before reacting.[1][2] This protocol uses an Ethanol/Toluene azeotrope to maintain solubility of the lipophilic intermediate (the N-acyliminium ion) while allowing the product to precipitate upon cooling.[1]

Protocol A: Acid-Catalyzed Condensation

Reagents:

-

3-Benzylbenzaldehyde (1.0 eq, 5 mmol, 981 mg)[1]

-

Ethyl acetoacetate (1.0 eq, 5 mmol, 0.64 mL)[1]

-

Urea (1.5 eq, 7.5 mmol, 450 mg)[1]

-

Solvent: Ethanol:Toluene (4:1 ratio, 10 mL)

Step-by-Step Methodology:

-

Charge: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-benzylbenzaldehyde and ethyl acetoacetate in the EtOH/Toluene mixture.

-

Activation: Add p-TSA. Stir for 5 minutes at room temperature. Why? This pre-equilibrium allows the keto-ester to enolize and the aldehyde to be protonated.

-

Addition: Add Urea.

-

Reflux: Attach a reflux condenser and heat the mixture to 85°C (oil bath temperature) for 6–8 hours.

-

Monitoring (Self-Validation):

-

Workup (Hydrophobic Adaptation):

-

Pour the mixture into ice-cold water (50 mL) .

-

Note: Unlike simple benzaldehyde derivatives, the product may be gummy due to the benzyl group.[2]

-

Trituration: If a gum forms, add 5 mL of cold diethyl ether and sonicate.[1][2] This removes unreacted aldehyde and induces crystallization of the DHPM.[1][2]

-

Purification: Filter the solid and recrystallize from hot Ethanol.

Expected Yield: 75–85% Characterization: 1H NMR (DMSO-d6) should show a doublet at ~5.2 ppm (chiral benzylic H at C4) and two broad singlets for NH (approx 7.7 and 9.2 ppm).[1][2]

Application II: Trisubstituted Imidazole Synthesis

Target: Synthesis of 2-(3-benzylphenyl)-4,5-diphenyl-1H-imidazole. Mechanism: Debus-Radziszewski Condensation.[1][2]

Protocol B: One-Pot Condensation

Reagents:

-

3-Benzylbenzaldehyde (1.0 eq, 5 mmol)[1]

-

Benzil (1.0 eq, 5 mmol, 1.05 g)[1]

-

Ammonium Acetate (4.0 eq, 20 mmol, 1.54 g)[1]

-

Solvent: Glacial Acetic Acid (15 mL)

Step-by-Step Methodology:

-

Charge: Dissolve Benzil and 3-benzylbenzaldehyde in Glacial Acetic Acid in a 100 mL round-bottom flask.

-

Reflux: Heat to reflux (120°C) for 4 hours. The solution will darken to a deep orange/brown.[1][2]

-

Monitoring (Self-Validation):

-

Quench & Neutralization:

-

Purification:

Mechanistic Visualization (Biginelli Pathway)[1][2]

The following diagram details the specific mechanism for the Biginelli reaction, highlighting the role of the N-acyliminium ion intermediate which is stabilized by the non-polar solvent blend recommended above.